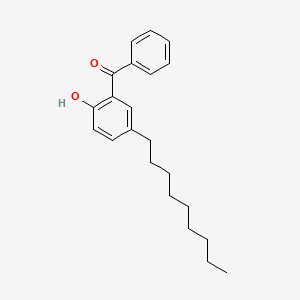
2-Hydroxy-5-nonylbenzophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxy-5-nonylbenzophenone, also known as this compound, is an organic compound with the molecular formula C22H28O2. It is a derivative of benzophenone, characterized by the presence of a hydroxy group and a nonyl chain on the phenyl ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-5-nonylbenzophenone typically involves the Friedel-Crafts acylation reaction. This process includes the reaction of benzoyl chloride with 2-hydroxy-5-nonylphenol in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial production.
Análisis De Reacciones Químicas
Types of Reactions
2-Hydroxy-5-nonylbenzophenone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The nonyl chain can undergo substitution reactions with halogens or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation reactions often use reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of 2-hydroxy-5-nonylbenzoic acid.
Reduction: Formation of 2-hydroxy-5-nonylbenzyl alcohol.
Substitution: Formation of halogenated derivatives such as 2-hydroxy-5-nonylphenyl bromide.
Aplicaciones Científicas De Investigación
2-Hydroxy-5-nonylbenzophenone has several scientific research applications:
Chemistry: Used as a photoinitiator in polymerization reactions.
Biology: Studied for its potential antioxidant properties.
Medicine: Investigated for its role in drug delivery systems.
Industry: Utilized as a UV stabilizer in plastics and coatings.
Mecanismo De Acción
The mechanism of action of 2-Hydroxy-5-nonylbenzophenone involves its ability to absorb UV light and dissipate the energy as heat, thereby preventing the degradation of materials. In biological systems, its antioxidant properties are attributed to the hydroxy group, which can donate hydrogen atoms to neutralize free radicals.
Comparación Con Compuestos Similares
Similar Compounds
Methanone, (2-hydroxy-4-methoxyphenyl)phenyl-: Known for its use as a sunscreen agent.
Methanone, (2-hydroxy-5-methylphenyl)phenyl-: Studied for its antimicrobial properties.
Methanone, (2-hydroxy-4-octyloxyphenyl)phenyl-: Used as a UV absorber in various applications.
Uniqueness
2-Hydroxy-5-nonylbenzophenone is unique due to its long nonyl chain, which enhances its lipophilicity and makes it suitable for applications in hydrophobic environments. This property distinguishes it from other benzophenone derivatives and broadens its range of applications.
Propiedades
Número CAS |
58085-73-7 |
|---|---|
Fórmula molecular |
C22H28O2 |
Peso molecular |
324.5 g/mol |
Nombre IUPAC |
(2-hydroxy-5-nonylphenyl)-phenylmethanone |
InChI |
InChI=1S/C22H28O2/c1-2-3-4-5-6-7-9-12-18-15-16-21(23)20(17-18)22(24)19-13-10-8-11-14-19/h8,10-11,13-17,23H,2-7,9,12H2,1H3 |
Clave InChI |
BHBZCWUKTDYMJM-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC1=CC(=C(C=C1)O)C(=O)C2=CC=CC=C2 |
SMILES canónico |
CCCCCCCCCC1=CC(=C(C=C1)O)C(=O)C2=CC=CC=C2 |
Key on ui other cas no. |
58085-73-7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


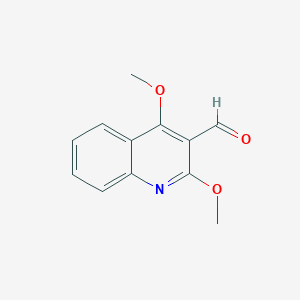
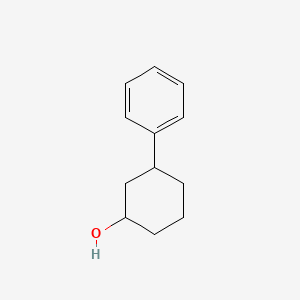
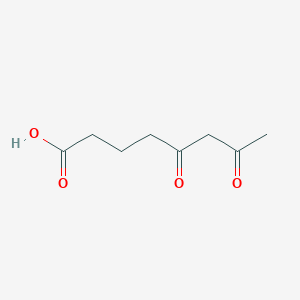
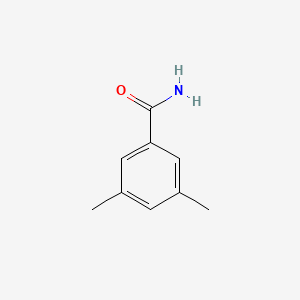
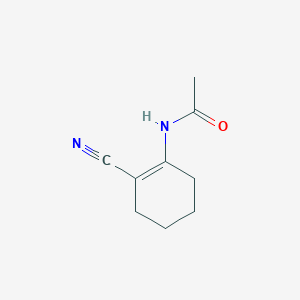
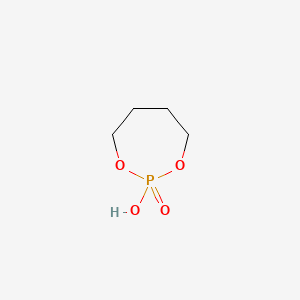
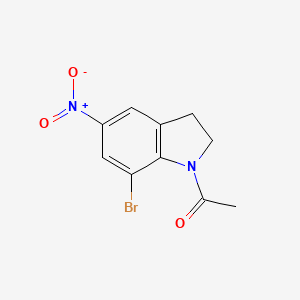
![Bicyclo[2.2.2]octan-1-ol, 4-phenyl-](/img/structure/B1616544.png)
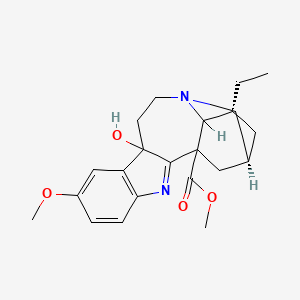
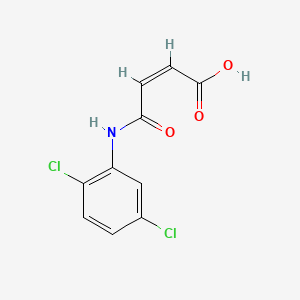
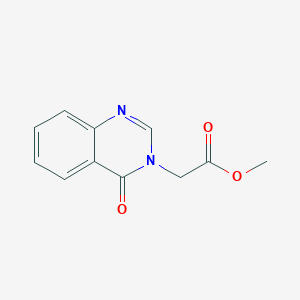
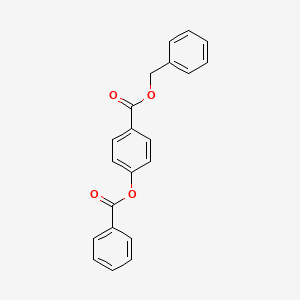
![2-{[4-(Chloromethyl)-1,3-thiazol-2-yl]methyl}-1,3-benzothiazole](/img/structure/B1616551.png)
![2-(4-imino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)ethanol](/img/structure/B1616552.png)
